4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid
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Overview
Description
4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a benzoic acid moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the formation of the 2-chlorophenyl intermediate through a halogenation reaction.
Coupling with Nitrophenyl Group: The chlorophenyl intermediate is then coupled with a nitrophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Amidation Reaction: The resulting intermediate undergoes an amidation reaction with formamide to introduce the formamido group.
Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their activity.
Pathways Involved: Modulation of signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(2-Chlorophenyl)amino]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid: Similar structure but lacks the formamido group.
4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methylphenyl)prop-2-enamido]benzoic acid: Similar structure but with a methyl group instead of a nitro group.
Properties
IUPAC Name |
4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c24-19-4-2-1-3-18(19)21(28)26-20(13-14-5-11-17(12-6-14)27(32)33)22(29)25-16-9-7-15(8-10-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUSVKQHARMLA-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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